Cas no 2392-61-2 (L-Alanyl-L-alanine)
L-Alanyl-L-alanine structure
L-Alanyl-L-alanine Properties
Names and Identifiers
-
- L-Alanyl-L-alanine
- H-ALA-ALA-OH
- ALA-ALA
- Alanine, N-L-alanyl-, L-
- alpha-Alanylalanine
- Dialanine
- L-Alanine, N-L-alanyl-
- L-ALANYL-L-ALANINE extrapure
- N-L-alanyl-L-alanine
- Alanine,N-L-alanyl-, L- (8CI)
- Di-L-alanine
- a-Alanylalanine
- NSC 89598
- .alpha.-Alanylalanine
- NSC-89598
- DTXSID00173127
- MY4X7L3WAM
- EN300-865782
- SCHEMBL159553
- CHEMBL17697
- L-Alanyl-L-alanine, United States Pharmacopeia (USP) Reference Standard
- (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
- Ala-Ala-OH
- A-A Dipeptide
- UNII-37AOH3N58S
- 2392-61-2
- Alanyl-alanine
- L-Ala-L-Ala
- D86848
- (2S)-2-{[(2S)-2-aminopropanoyl]amino}propanoic acid
- Alanine Alanine dipeptide
- N-(2-Aminopropanoyl)alanine. (L)-
- UNII-MY4X7L3WAM
- D-Alanyl-D-alanine, (+/-)-
- 37AOH3N58S
- AKOS010420276
- Alanine-Alanine dipeptide
- (S)-2-((S)-2-Aminopropanamido)propanoic acid
- BDBM50016695
- NS00014576
- D-Alanine, D-alanyl-, rel-
- AS-56749
- AA dipeptide
- bmse000403
- Alanine, alanyl-
- l-Alanine N-l-alanyl
- 1948-31-8
- 1644661-10-8
- (S)-2-((S)-2-Amino-propionylamino)-propionic acid
- (2S)-2-[(2S)-2-aminopropanamido]propanoic acid
- DF49DD8A-D390-4F75-8C8A-3A07EF07DD48
- L-ALANYL-L-ALANINE [USP-RS]
- CHEBI:72816
- CS-W010878
- L-Alanine, L-alanyl-
- Q27140163
- AKOS015840020
- MFCD00008075
- EINECS 217-751-7
- 124: PN: WO2006024694 SEQID: 124claimed protein
- +Expand
-
- DEFJQIDDEAULHB-UHFFFAOYSA-N
- 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
- NC(C(NC(C(O)=O)C)=O)C
Computed Properties
- 160.08479225g/mol
- 3
- 4
- 3
- 160.08479225g/mol
- 11
- 169
- 0
- 2
- 0
- 0
- 0
- 1
- -3.3
- 92.4Ų
Experimental Properties
- -3.38
- 286-288 ºC
L-Alanyl-L-alanine Related Literature
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1. Biosynthesis of natural products with a P–C bond. Part 6. Preparation of deuterium- and carbon-13-labelled L-alanyl- and L-alanyl-L-alanyl-(2-aminoethyl)phosphonic acids and their use in biosynthetic studies of fosfomycin in streptomyces fradiaeFriedrich Hammerschmidt,Hanspeter K?hlig,Norbert Müller J. Chem. Soc. Perkin Trans. 1 1991 365
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I. León,E. R. Alonso,S. Mata,J. L. Alonso Phys. Chem. Chem. Phys. 2020 22 13867
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Raniero Rocchi,Fernando Marchiori,Angelo Scatturin,Ernesto Scoffone J. Chem. Soc. C 1967 86
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4. Synthesis of peptides analogous to the N-terminal eicosapeptide of ribonuclease A. Part IV. Synthesis of the enzymatically active Orn10 and Orn10, Glu11-eicosapeptidesErnesto Scoffone,Raniero Rocchi,Fernando Marchiori,Armando Marzotto,Angelo Scatturin,Antonmario Tamburro,Giorgio Vidali J. Chem. Soc. C 1967 606
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5. Sequential polypeptides. Part V. The use of monoesters of catechol in the synthesis of sequential polypeptides with amino- or carboxy-side-chainsR. D. Cowell,J. H. Jones J. Chem. Soc. Perkin Trans. 1 1972 2236
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Fernando Marchiori,Raniero Rocchi,Luigi Moroder,Giorgio Vidali,Ernesto Scoffone J. Chem. Soc. C 1967 89
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Brian Green,Lorrin R. Garson J. Chem. Soc. C 1969 401
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Roland Schnitter,Daniel Gallego,Berthold Kersting Dalton Trans. 2014 43 13637
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Hoang Tam Do,Yeong Zen Chua,Jonas Habicht,Marcel Klinksiek,Moritz Hallermann,Dzmitry Zaitsau,Christoph Schick,Christoph Held RSC Adv. 2019 9 32722
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10. Total synthesis and enzyme-substrate interaction of D-, DL-, and L-phosphinotricine, ‘bialaphos’(SF-1293) and its cyclic analoguesIvan A. Natchev J. Chem. Soc. Perkin Trans. 1 1989 125
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:2392-61-2)L-Alanyl-L-alanine
99.9%
200kg
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